2-[(2,5-Difluorophenyl)methoxy]pyrimidine
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Overview
Description
2-[(2,5-Difluorophenyl)methoxy]pyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a 2,5-difluorophenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Difluorophenyl)methoxy]pyrimidine typically involves the reaction of 2,5-difluorophenylmethanol with pyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2,5-Difluorophenyl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenylpyrimidine derivatives, while reduction can produce partially or fully reduced analogs .
Scientific Research Applications
2-[(2,5-Difluorophenyl)methoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-[(2,5-Difluorophenyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
2,6-Difluoroaniline: Another fluorinated aromatic compound with similar chemical properties.
2,4-Difluorophenylmethanol: Shares the difluorophenyl group but differs in the functional group attached to the aromatic ring
Uniqueness: 2-[(2,5-Difluorophenyl)methoxy]pyrimidine is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
2-[(2,5-difluorophenyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-2-3-10(13)8(6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVAEUHZRZZDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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